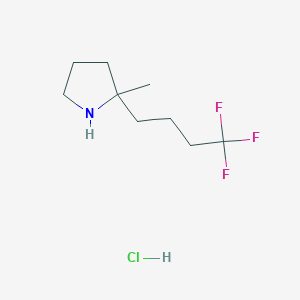

2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrrolidine derivatives are significant in organic chemistry due to their biological activities and applications in synthesizing complex molecules. The focus on trifluorobutyl substitutions stems from their influence on the pharmacokinetic properties of molecules, enhancing their potential in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves multi-component reactions, leading to various substituted pyrrolidines. For example, Nguyen and Dai (2023) described the preparation of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one, showcasing a method relevant to synthesizing structurally complex pyrrolidines (Nguyen & Dai, 2023).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be elucidated using NMR and X-ray diffraction methods. Studies on related compounds emphasize the importance of stereochemistry and the role of substituents in determining molecular conformation and reactivity.

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions, including acylation, which is pivotal for modifying their physical and chemical properties. Jones et al. (1990) discussed the acylation of pyrrolidine-2,4-diones, a reaction that could be analogous to modifications on the 2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine backbone, highlighting the synthetic versatility of these compounds (Jones et al., 1990).

科学的研究の応用

Synthesis and Chemical Properties

Pyrrolidines, including compounds like 2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine, are significant in heterocyclic organic chemistry and exhibit biological effects. They are utilized in medicine and industry, for instance, as dyes or agrochemical substances. Research on pyrrolidines synthesis through [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene has shown the reaction's polar nature and its potential under mild conditions (Żmigrodzka et al., 2022).

The addition of pyrrolidine enamine of cyclohexanone to 4-ethoxy-1,1,1-trifluorobut-3-ene-2-one leads to the formation of a single diastereoisomer of 4-ethoxy-2-hydroxy-2-trifluoromethylbicyclo[3.3.1]nonan-9-one. This demonstrates the potential of pyrrolidine derivatives in the stereoselective synthesis of substituted bicyclic ketones, useful in various chemical applications (Andrew et al., 2000).

Biological and Pharmacological Applications

- A study on 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a related pyrrolidine derivative, shows positive effects in rodent and primate models of cognitive enhancement. This suggests the potential of pyrrolidine derivatives in developing treatments for cognitive disorders (Lin et al., 1997).

Applications in Organic Reactions and Synthesis

Pyrrolidin-2-ones, structurally related to pyrrolidines, are noted for their activity in the central nervous system as nootropic drugs. Their synthesis using environmentally sustainable methods, such as ultrasound in aqueous medium, highlights the ongoing research in green chemistry involving pyrrolidine derivatives (Franco et al., 2012).

In another study, the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol afforded 5-methoxylated 3-pyrrolin-2-ones, indicating the use of pyrrolidine derivatives in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).

特性

IUPAC Name |

2-methyl-2-(4,4,4-trifluorobutyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3N.ClH/c1-8(5-3-7-13-8)4-2-6-9(10,11)12;/h13H,2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZSNNHERVGACY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)CCCC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(Pyrrolidine-1-sulfonyl)-phenyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B2494271.png)

![(1S)-1-(2,9-Dioxaspiro[5.5]undecan-3-yl)ethanamine](/img/structure/B2494276.png)

![N,N-dimethyl-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-sulfonamide](/img/structure/B2494277.png)

![N-cyclopentyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2494280.png)

![N-[4-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2494284.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2494289.png)